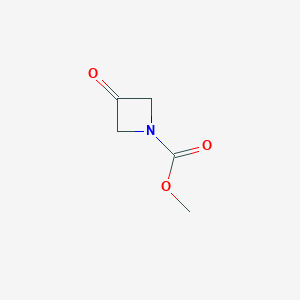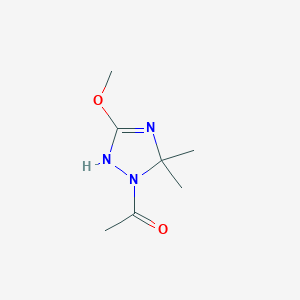
Coelenterazine f
Overview
Description
Coelenterazine f is a synthetic derivative of the naturally occurring compound coelenterazine, which is found in various bioluminescent marine organisms. This compound is known for its role as a substrate in bioluminescent reactions, particularly in the presence of calcium ions. It is widely used in scientific research due to its enhanced luminescent properties compared to its natural counterpart.
Mechanism of Action
Target of Action
Coelenterazine f, a derivative of Coelenterazine, is a luminophore found in many aquatic organisms . It serves as the substrate for several luciferases, including Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins like aequorin and obelin . These proteins are the primary targets of this compound .
Mode of Action
The mode of action of this compound involves its oxidation by the target luciferases in the presence of molecular oxygen . This oxidation process results in the production of high-energy intermediate products and the emission of blue light with a wavelength ranging from 450 to 480 nm . This bioluminescence reaction is initiated by the binding of calcium ions to the EF-hand Ca2±binding loops on the surface of a protein molecule, causing small conformational changes within the internal cavity of the protein .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to bioluminescence. The compound plays a crucial role in the generation of bioluminescent signals in various marine organisms . The bioluminescence reaction of this compound is used in various biological research areas, confirming its role as a powerful analytical tool .
Result of Action
The result of the action of this compound is the emission of bioluminescence. This bioluminescence is used in various applications, including the detection of calcium ion levels in living cells or tissues, chemiluminescent detection of superoxide and peroxynitrite anions (reactive oxygen species, ROS), gene reporter gene detection, in vivo animal detection, ELISA, and bioluminescent resonance energy transfer (BRET) for protein interaction research, and high-throughput screening (HTS) for drug discovery .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it is unstable when exposed to air, moisture, or any oxidizing agent . It’s recommended to store this compound in a completely freeze-dried state under inert gas, sealed, and kept in the dark at -20°C or -70°C for long-term storage . Even a small amount of air in the tube can slowly oxidize this compound over time, potentially affecting its activity .
Biochemical Analysis
Biochemical Properties
Coelenterazine f participates in biochemical reactions catalyzed by luciferases . These enzymes, which include Renilla luciferase and Gaussia luciferase, oxidize this compound, leading to the emission of light . This process is utilized in a variety of analytical systems in vitro and in vivo due to the availability, stability, and high quantum yield of the reactions .
Cellular Effects
This compound influences various cellular processes. Its oxidation by luciferases results in bioluminescence, which can be used to monitor dynamic changes in gene expression and transcription . Furthermore, it has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits .
Molecular Mechanism
The molecular mechanism of action of this compound involves its oxidation by luciferases . This reaction, which is dependent on the presence of molecular oxygen, results in the emission of light . The intensity of the bioluminescence is directly proportional to the concentration of the protein .
Metabolic Pathways
This compound is involved in the metabolic pathways of bioluminescence. It is biosynthesized by certain marine organisms, such as copepods, and is then transferred to other organisms through trophic chains .
Subcellular Localization
It is known that the bioluminescence caused by the oxidation of this compound can be used to monitor protein interactions and localization in a physiological setting in real time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine f involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques and stored under inert conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Coelenterazine f undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The most notable reaction is its oxidation in the presence of molecular oxygen, which leads to the emission of light.
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen or hydrogen peroxide as the oxidizing agent.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used to introduce different substituents on the imidazopyrazinone core.
Major Products: The primary product of the oxidation reaction is coelenteramide, which is formed along with the emission of light. Other products depend on the specific reagents and conditions used in the reactions .
Scientific Research Applications
Coelenterazine f has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemiluminescence studies to investigate reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to study cellular processes, gene expression, and protein interactions.
Medicine: Utilized in diagnostic assays and drug screening to monitor biological activities and disease markers.
Industry: Applied in high-throughput screening for drug discovery and environmental monitoring.
Comparison with Similar Compounds
Coelenterazine h: Another synthetic derivative with higher sensitivity to calcium ions.
DeepBlueC: Known for its bright luminescence and stability.
Native Coelenterazine: The natural form found in marine organisms.
Uniqueness of Coelenterazine f: this compound is unique due to its enhanced luminescent properties, making it more suitable for applications requiring high sensitivity and brightness. Its specific substituents also provide better stability and compatibility with various biological systems .
Properties
IUPAC Name |
8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMQQZHHXCOKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376388 | |
| Record name | Coelenterazine f | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123437-16-1 | |
| Record name | Coelenterazine f | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What organisms are known to utilize Coelenterazine f for bioluminescence, and are there any specific characteristics of this molecule that make it suitable for this purpose?
A1: [] this compound is a known bioluminescent substrate for Aequorea macrodactyla, a common jellyfish species found in the East China Sea. While the provided abstract doesn't delve into the specific characteristics of this compound that make it suitable for bioluminescence, it does highlight its role in this process within the jellyfish species. Further research would be needed to explore the structural features and mechanisms that enable this compound to participate in bioluminescent reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)


![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)






